molecular formula C10H21NO3 B608982 Methylamino-PEG1-t-butyl ester CAS No. 1807521-03-4

Methylamino-PEG1-t-butyl ester

Cat. No.: B608982
CAS No.: 1807521-03-4
M. Wt: 203.28
InChI Key: BDFGXPFIPPZYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylamino-PEG1-t-butyl ester is a PEG derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Biochemical Analysis

Biochemical Properties

Methylamino-PEG1-t-butyl ester plays a significant role in biochemical reactions due to its unique structure. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other functional groups, making it a versatile reagent in proteomics research . The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization . This compound interacts with enzymes and proteins through covalent bonding, facilitating the study of enzyme mechanisms and protein modifications .

Cellular Effects

This compound influences various cellular processes by enhancing the solubility and stability of biomolecules in aqueous environments . It affects cell signaling pathways by modifying proteins and enzymes involved in these pathways. Additionally, it can alter gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes . These interactions can lead to changes in cell function, including proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent bonding with biomolecules . The methylamine group reacts with carboxylic acids and carbonyls, forming stable amide or imine bonds . This interaction can inhibit or activate enzymes, depending on the specific enzyme and the nature of the modification . Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can enhance cellular function and promote healthy metabolic activity . At high doses, it can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range produces optimal results without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by modifying key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, it can interact with cofactors, such as NADH or ATP, influencing their availability and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer increases its solubility, allowing it to move freely in aqueous environments . The compound can accumulate in specific tissues or cellular compartments, depending on the presence of specific transporters or binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by its localization, as different compartments provide distinct environments and interact with different biomolecules . Targeting signals or post-translational modifications can direct the compound to specific organelles, enhancing its effectiveness in biochemical research .

Properties

IUPAC Name

tert-butyl 3-[2-(methylamino)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-7-13-8-6-11-4/h11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFGXPFIPPZYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylamino-PEG1-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Methylamino-PEG1-t-butyl ester
Reactant of Route 3
Reactant of Route 3
Methylamino-PEG1-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Methylamino-PEG1-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Methylamino-PEG1-t-butyl ester
Reactant of Route 6
Reactant of Route 6
Methylamino-PEG1-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.